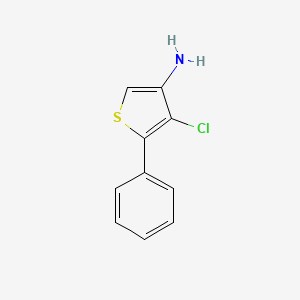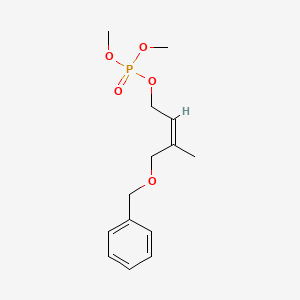![molecular formula C18H21NO11 B13849587 [(2R,3S,4S,5R,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxan-3-yl] acetate](/img/structure/B13849587.png)
[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxan-3-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-Nitrophenyl 2,3,4-Tri-O-acetyl-Beta-D-galactopyranoside: is a synthetic carbohydrate derivative used in various biochemical and chemical research applications. This compound is characterized by its nitrophenyl group attached to a galactopyranoside moiety, which is further acetylated at the 2, 3, and 4 positions. It is commonly used as a substrate in enzymatic assays and as a building block in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of o-Nitrophenyl 2,3,4-Tri-O-acetyl-Beta-D-galactopyranoside typically involves the following steps:
Acetylation of Beta-D-galactopyranoside: The starting material, Beta-D-galactopyranoside, is acetylated using acetic anhydride in the presence of a catalyst such as pyridine. This reaction results in the formation of 2,3,4-Tri-O-acetyl-Beta-D-galactopyranoside.
Introduction of the o-Nitrophenyl Group: The acetylated galactopyranoside is then reacted with o-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form o-Nitrophenyl 2,3,4-Tri-O-acetyl-Beta-D-galactopyranoside.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated systems and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions:
Hydrolysis: o-Nitrophenyl 2,3,4-Tri-O-acetyl-Beta-D-galactopyranoside can undergo hydrolysis in the presence of water or aqueous solutions, leading to the removal of acetyl groups and the formation of o-Nitrophenyl Beta-D-galactopyranoside.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acid/base solutions.
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: o-Nitrophenyl Beta-D-galactopyranoside.
Reduction: o-Aminophenyl 2,3,4-Tri-O-acetyl-Beta-D-galactopyranoside.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a substrate in enzymatic assays to study the activity of enzymes such as beta-galactosidase.
- Employed as a building block in the synthesis of more complex carbohydrate derivatives.
Biology:
- Utilized in the study of carbohydrate metabolism and enzyme kinetics.
- Serves as a model compound in the investigation of glycosidase activity.
Medicine:
- Potential applications in drug development, particularly in the design of enzyme inhibitors.
- Used in diagnostic assays to detect enzyme deficiencies or abnormalities.
Industry:
- Applied in the production of specialty chemicals and reagents for biochemical research.
- Used in the development of novel materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of o-Nitrophenyl 2,3,4-Tri-O-acetyl-Beta-D-galactopyranoside primarily involves its interaction with enzymes such as beta-galactosidase. The enzyme catalyzes the hydrolysis of the glycosidic bond, releasing o-nitrophenol and the corresponding galactopyranoside. The released o-nitrophenol can be quantitatively measured, providing insights into enzyme activity and kinetics.
Comparación Con Compuestos Similares
o-Nitrophenyl Beta-D-galactopyranoside: Lacks the acetyl groups, making it more susceptible to enzymatic hydrolysis.
p-Nitrophenyl Beta-D-galactopyranoside: Similar structure but with the nitro group in the para position, affecting its reactivity and interaction with enzymes.
2,3,4-Tri-O-acetyl-Beta-D-galactopyranoside: Lacks the nitrophenyl group, used as an intermediate in the synthesis of other derivatives.
Uniqueness:
o-Nitrophenyl 2,3,4-Tri-O-acetyl-Beta-D-galactopyranoside is unique due to the presence of both the nitrophenyl and acetyl groups, which confer specific reactivity and stability. This combination makes it a valuable tool in biochemical research, particularly in the study of enzyme kinetics and carbohydrate metabolism.
Propiedades
Fórmula molecular |
C18H21NO11 |
|---|---|
Peso molecular |
427.4 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxan-3-yl] acetate |
InChI |
InChI=1S/C18H21NO11/c1-9(21)26-15-14(8-20)30-18(17(28-11(3)23)16(15)27-10(2)22)29-13-7-5-4-6-12(13)19(24)25/h4-7,14-18,20H,8H2,1-3H3/t14-,15+,16+,17-,18-/m1/s1 |
Clave InChI |
NXFUGQMYDWVNCD-DISONHOPSA-N |
SMILES isomérico |
CC(=O)O[C@H]1[C@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-])CO |
SMILES canónico |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-])CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


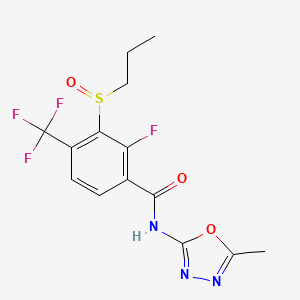
![(S)-1-[[1-Carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-deoxy-D-fructose;D-1-[(1-Carboxy-2-imidazol-4-ylethyl)amino]-1-deoxy-fructose](/img/structure/B13849511.png)
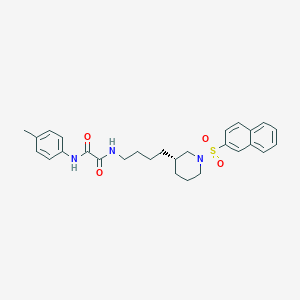
![Methyl 2-[4-(aminomethyl)pyrrolidin-2-yl]acetate Dihydrochloride Salt](/img/structure/B13849527.png)
![3-Piperidin-4-yl-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B13849529.png)
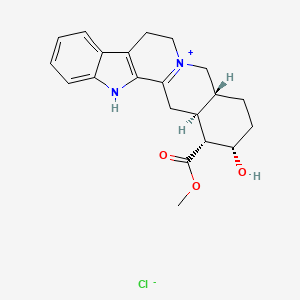
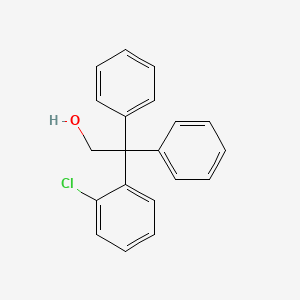
![[3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide](/img/structure/B13849542.png)
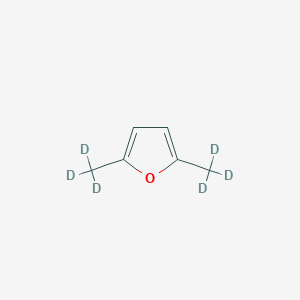
![(S)-4,9-Dihydro-a-[(methoxycarbonyl)amino]-4,6-dimethyl-9-oxo-3-b-D-ribofuranosyl-3H-Imidazo[1,2-a]purine-7-butanoic acid methyl ester](/img/structure/B13849544.png)
![N-[(4-phenylmethoxyphenyl)methyl]hydroxylamine](/img/structure/B13849545.png)
